molecular formula C9H8BrF2NO B12067048 3-(2-Bromo-4,5-difluorophenoxy)azetidine

3-(2-Bromo-4,5-difluorophenoxy)azetidine

Cat. No.: B12067048
M. Wt: 264.07 g/mol
InChI Key: OQMLWSKUZLUSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4,5-difluorophenoxy)azetidine is a chemical compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . This compound is characterized by the presence of a bromo and two fluoro substituents on a phenoxy group attached to an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-difluorophenoxy)azetidine typically involves the reaction of 2-bromo-4,5-difluorophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine ring opens and attaches to the phenoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-difluorophenoxy)azetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include phenoxy oxides.

    Reduction: Products include the corresponding hydro derivatives.

Scientific Research Applications

3-(2-Bromo-4,5-difluorophenoxy)azetidine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-difluorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved include nucleophilic substitution and ring-opening reactions, which allow the compound to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4,5-difluorophenoxy)azetidine is unique due to the presence of both bromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

3-(2-bromo-4,5-difluorophenoxy)azetidine

InChI

InChI=1S/C9H8BrF2NO/c10-6-1-7(11)8(12)2-9(6)14-5-3-13-4-5/h1-2,5,13H,3-4H2

InChI Key

OQMLWSKUZLUSBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.